molecular formula C11H8ClFN2O B3024556 5-chloro-1-(4-fluorophenyl)-3-methyl-1H-pyrazole-4-carbaldehyde CAS No. 377767-11-8

5-chloro-1-(4-fluorophenyl)-3-methyl-1H-pyrazole-4-carbaldehyde

Cat. No.: B3024556
CAS No.: 377767-11-8
M. Wt: 238.64 g/mol
InChI Key: YVYLXEJFBVNCRQ-UHFFFAOYSA-N
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Description

5-chloro-1-(4-fluorophenyl)-3-methyl-1H-pyrazole-4-carbaldehyde is a chemical compound that belongs to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This particular compound is characterized by the presence of a chloro group at the 5-position, a fluorophenyl group at the 1-position, and a methyl group at the 3-position of the pyrazole ring, with a carbaldehyde group at the 4-position.

Mechanism of Action

Target of Action

Similar compounds, such as indole derivatives, have been found to bind with high affinity to multiple receptors , suggesting that this compound may also interact with various biological targets.

Mode of Action

It’s worth noting that compounds with similar structures have been reported to exhibit diverse biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that the compound may interact with its targets in a way that modulates these biological processes.

Biochemical Pathways

The suzuki–miyaura cross-coupling reaction, a widely applied transition metal catalysed carbon–carbon bond forming reaction, is often used in the synthesis of similar compounds . This reaction could potentially influence the compound’s interaction with its targets and the subsequent biochemical pathways.

Result of Action

Similar compounds have been reported to exhibit a range of biological activities , suggesting that this compound may also have diverse molecular and cellular effects.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-1-(4-fluorophenyl)-3-methyl-1H-pyrazole-4-carbaldehyde typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis, and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

5-chloro-1-(4-fluorophenyl)-3-methyl-1H-pyrazole-4-carbaldehyde can undergo various types of chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.

Major Products Formed

    Oxidation: 5-chloro-1-(4-fluorophenyl)-3-methyl-1H-pyrazole-4-carboxylic acid.

    Reduction: 5-chloro-1-(4-fluorophenyl)-3-methyl-1H-pyrazole-4-methanol.

    Substitution: Various substituted pyrazoles depending on the nucleophile used.

Scientific Research Applications

5-chloro-1-(4-fluorophenyl)-3-methyl-1H-pyrazole-4-carbaldehyde has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

    5-chloro-1-(4-fluorophenyl)-3-methyl-1H-pyrazole-4-carboxylic acid: Similar structure but with a carboxylic acid group instead of an aldehyde.

    5-chloro-1-(4-fluorophenyl)-3-methyl-1H-pyrazole-4-methanol: Similar structure but with an alcohol group instead of an aldehyde.

    5-chloro-1-(4-fluorophenyl)-3-methyl-1H-pyrazole-4-nitrile: Similar structure but with a nitrile group instead of an aldehyde.

Uniqueness

The presence of the aldehyde group at the 4-position makes 5-chloro-1-(4-fluorophenyl)-3-methyl-1H-pyrazole-4-carbaldehyde unique compared to its analogs. This functional group allows for further chemical modifications and reactions, making it a versatile intermediate in organic synthesis.

Properties

IUPAC Name

5-chloro-1-(4-fluorophenyl)-3-methylpyrazole-4-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8ClFN2O/c1-7-10(6-16)11(12)15(14-7)9-4-2-8(13)3-5-9/h2-6H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVYLXEJFBVNCRQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1C=O)Cl)C2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8ClFN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70368124
Record name T0504-9586
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70368124
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

377767-11-8
Record name T0504-9586
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70368124
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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